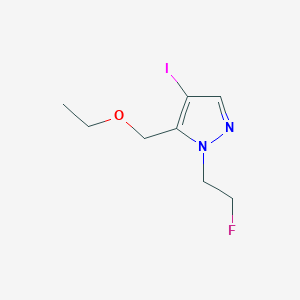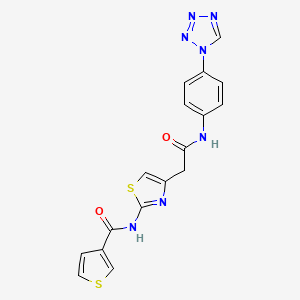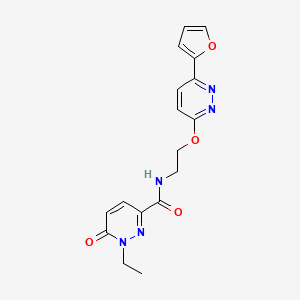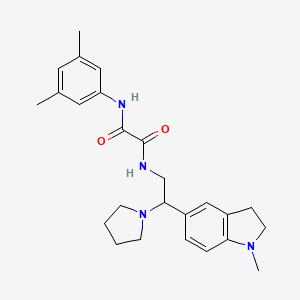![molecular formula C12H17ClN4O B2485561 2-Phenyl-1,2,4,8-tetraazaspiro[4.5]decan-3-one hydrochloride CAS No. 1989628-80-9](/img/structure/B2485561.png)
2-Phenyl-1,2,4,8-tetraazaspiro[4.5]decan-3-one hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related spirotetraazadecanone compounds involves multi-step pathways, starting from basic aromatic or heteroaromatic precursors. For instance, the synthesis of potent and selective orphanin FQ (OFQ) receptor agonists, which share a similar spirotetraazadecanone backbone, was reported from (RS)-8-acenaphthen-1-yl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one, showcasing the complexity and specificity of these syntheses (Wichmann et al., 2000).
Molecular Structure Analysis
X-ray crystallography and spectroscopic methods such as FT-IR, 1H-NMR, 13C-NMR, and HRMS are pivotal in characterizing the molecular structure of spirotetraazadecanone derivatives. These techniques have elucidated the structure of compounds with a similar scaffold, confirming the presence of spiro arrangements and providing insights into the stereochemistry of the molecules (Guillon et al., 2020).
Chemical Reactions and Properties
Spirotetraazadecanone derivatives undergo various chemical reactions, including condensation, cyclization, and functional group transformations, to yield compounds with specific biological activities. The synthesis of novel compounds often explores the reactivity of the spirotetraazadecanone core with different reagents to introduce new functional groups, enhancing their biological efficacy (Velupula et al., 2021).
Physical Properties Analysis
The physical properties of spirotetraazadecanone derivatives, such as solubility, melting point, and crystallinity, are crucial for their application in medicinal chemistry. These properties are determined using various analytical techniques, including differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA), to understand the compound's behavior under different conditions.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and compatibility with other compounds, are essential for developing pharmaceutical agents. Studies on spirotetraazadecanone derivatives have revealed their potential as ligands for receptors, indicating their ability to interact selectively with biological targets. This selectivity is a result of the unique chemical properties of the spirotetraazadecanone scaffold, which can be modified to enhance receptor affinity and selectivity (Waterhouse et al., 1998).
Applications De Recherche Scientifique
Agonists for ORL1 Receptor : Compounds related to 2-Phenyl-1,2,4,8-tetraazaspiro[4.5]decan-3-one hydrochloride, such as 1-phenyl-1,3,8-triazaspiro[4.5]decan-4-ones, have been identified as high-affinity ligands for the human ORL1 (orphanin FQ/nociceptin) receptor. These compounds show promising selectivity and behave as full agonists in biochemical assays (Röver et al., 2000).
Anxiolytic-like Properties : Certain derivatives of this compound have shown anxiolytic-like effects. For instance, a compound synthesized from 1-phenyl-1,3,8-triaza-spiro[4.5]decan-4-one exhibited decreased neophobia in a novel environment and demonstrated anxiolytic-like effects in specific tests (Wichmann et al., 2000).
Ultrasound-assisted Synthesis : The compound and its derivatives can be synthesized under ultrasound-assisted methods, enhancing environmental friendliness, energy efficiency, short reaction time, and selectivity (Velupula et al., 2021).
Crystal Structure Analysis : The crystal structure of related compounds, like 2-oxo-3-phenyl-1-oxaspiro[4.5]dec-3-en-4-yl 4-chlorobenzoate, provides insights into molecular interactions and conformations essential for designing new molecules with specific properties (Wang et al., 2011).
Anti-Leukemic Activity : Some derivatives of 1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one have been synthesized with anti-leukemic properties, showing potential for therapeutic applications in cancer treatment (Guillon et al., 2020).
Potential Antipsychotic Agents : Research on 8-[3-[bis(4-fluorophenyl)amino]propyl]-1-aryl-1,3,8-triazaspiro[4.5]decan-4-ones suggests their potential as antipsychotic agents with reduced neurological side effects (Wise et al., 1985).
Opioid Receptor Modulators : Some N-biarylalkyl-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-ones have shown enhanced affinity for the mu-opioid receptor, indicating their potential as opioid receptor modulators (Jordan et al., 2005).
Antimicrobial Agents : Some spiroheterocyclic compounds related to this chemical have shown significant antimicrobial activity, making them potential candidates for developing new antimicrobial agents (Al-Ahmadi & El-zohry, 1995).
Antiviral Drug Development : Derivatives of 1-thia-4-azaspiro[4.5]decan-3-one have shown promise in inhibiting human coronavirus replication, highlighting their potential in antiviral drug development (Apaydın et al., 2019).
Propriétés
IUPAC Name |
2-phenyl-1,2,4,8-tetrazaspiro[4.5]decan-3-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N4O.ClH/c17-11-14-12(6-8-13-9-7-12)15-16(11)10-4-2-1-3-5-10;/h1-5,13,15H,6-9H2,(H,14,17);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMDYVVQYTNJULT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12NC(=O)N(N2)C3=CC=CC=C3.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3,4-diethoxy-N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2485483.png)
![2-(2-imidazo[1,2-a]pyridinylmethylthio)-6-nitro-1H-benzimidazole](/img/structure/B2485484.png)

![{2-[4-(Benzyloxy)phenoxy]ethyl}(methyl)amine](/img/structure/B2485491.png)
![3-Methylbicyclo[1.1.1]pentane-1-methanol](/img/structure/B2485493.png)

![(E)-3-(2-chlorophenyl)-N-(1,3,6-trimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acrylamide](/img/structure/B2485498.png)

![8-(2H-1,3-benzodioxole-5-carbonyl)-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2485500.png)
![N-{[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]methyl}cyclopropanamine](/img/structure/B2485501.png)